1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibromophenoxy group, a dimethylpiperidinyl moiety, and a propanol backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Bromination: The initial step involves the bromination of phenol to obtain 2,4-dibromophenol.
Etherification: The 2,4-dibromophenol is then reacted with an appropriate alkylating agent to form 2,4-dibromophenoxyalkane.
Piperidine Introduction: The alkane is further reacted with 3,5-dimethylpiperidine under suitable conditions to introduce the piperidinyl group.
Hydroxylation: The final step involves the hydroxylation of the intermediate to form the propanol derivative, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the piperidinyl group.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-(2,4-Difluorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-(2,4-Diiodophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Comparison: Compared to its analogs, 1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with molecular targets and distinct pharmacological properties.
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Br2NO2.ClH/c1-11-5-12(2)8-19(7-11)9-14(20)10-21-16-4-3-13(17)6-15(16)18;/h3-4,6,11-12,14,20H,5,7-10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKCRUVCJZJLOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=C(C=C(C=C2)Br)Br)O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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